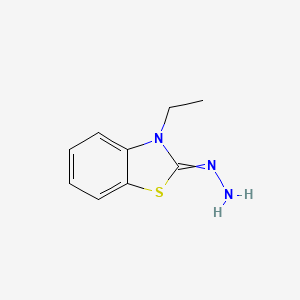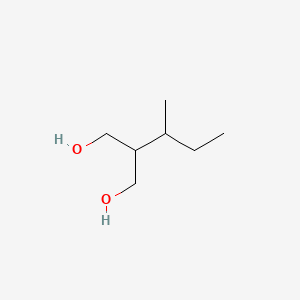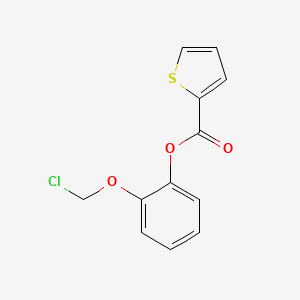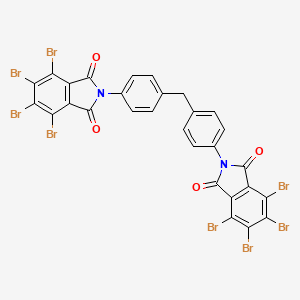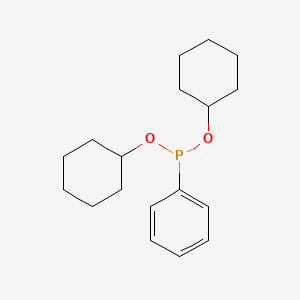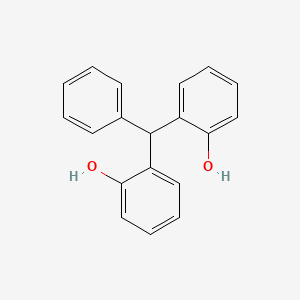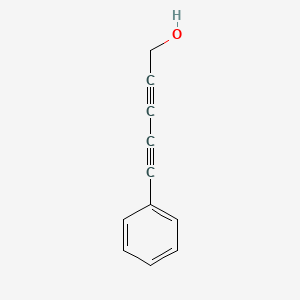
Lithium;scandium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium scandium is a compound that combines the properties of lithium and scandium. Lithium is an alkali metal known for its applications in batteries and psychiatric medication, while scandium is a transition metal with applications in aerospace and electronics. The combination of these two elements results in a compound with unique properties that are useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium scandium compounds can be synthesized through various methods. One common method involves the reaction of lithium hydroxide with scandium oxide at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure purity. Another method involves the electrolysis of a molten mixture of lithium chloride and scandium chloride, which results in the formation of lithium scandium compounds.
Industrial Production Methods: Industrial production of lithium scandium compounds often involves the extraction of lithium from spodumene or other lithium-containing minerals, followed by the reaction with scandium extracted from scandium-rich ores. The process includes steps such as roasting, leaching, and purification to obtain high-purity lithium and scandium, which are then combined to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium scandium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both lithium and scandium.
Common Reagents and Conditions: Common reagents used in reactions with lithium scandium compounds include halogens, acids, and bases. For example, lithium scandium can react with hydrochloric acid to form lithium chloride and scandium chloride. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from reactions involving lithium scandium compounds depend on the specific reagents and conditions used. For example, oxidation reactions may produce lithium oxide and scandium oxide, while reduction reactions may yield elemental lithium and scandium .
Wissenschaftliche Forschungsanwendungen
Lithium scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, lithium scandium compounds are being explored for their potential use in medical imaging and drug delivery systems. In medicine, they are studied for their potential therapeutic effects in treating certain diseases. In industry, lithium scandium compounds are used in the production of high-strength alloys and advanced materials for aerospace and electronics .
Wirkmechanismus
The mechanism of action of lithium scandium compounds involves their interaction with various molecular targets and pathways. For example, lithium ions can displace other cations in neuronal enzymes and neurotransmitter receptors, affecting signal transduction and cellular processes. Scandium ions can interact with proteins and other biomolecules, influencing their structure and function. These interactions result in the unique effects of lithium scandium compounds in different applications .
Vergleich Mit ähnlichen Verbindungen
Lithium scandium compounds can be compared with other similar compounds, such as lithium aluminum and lithium titanium. While all these compounds share some common properties due to the presence of lithium, they also have unique characteristics based on the other element involved. For example, lithium scandium compounds have higher thermal stability and electronic conductivity compared to lithium aluminum compounds. Similarly, lithium scandium compounds exhibit different catalytic properties compared to lithium titanium compounds .
Similar Compounds
- Lithium aluminum
- Lithium titanium
- Lithium magnesium
Lithium scandium stands out due to its unique combination of properties from both lithium and scandium, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
37294-88-5 |
|---|---|
Molekularformel |
LiSc |
Molekulargewicht |
51.9 g/mol |
IUPAC-Name |
lithium;scandium |
InChI |
InChI=1S/Li.Sc |
InChI-Schlüssel |
XOUJXRJKQZJMEW-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Sc] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




